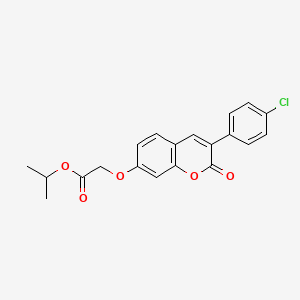

isopropyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate

Description

Isopropyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the chromen-2-one core structure, coupled with the chlorophenyl group, imparts unique chemical and biological properties to this compound.

Properties

IUPAC Name |

propan-2-yl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClO5/c1-12(2)25-19(22)11-24-16-8-5-14-9-17(20(23)26-18(14)10-16)13-3-6-15(21)7-4-13/h3-10,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARHDIQKCJUSBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate typically involves the esterification of 7-hydroxy-2H-chromen-2-one with isopropyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and aluminum chloride as the catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate undergoes various chemical reactions, including:

Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the chromen-2-one can be reduced to form hydroxy derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroxy derivatives.

Substitution: Amino or thio derivatives, depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to isopropyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate. For instance, derivatives of chromene have shown promising results against various cancer cell lines:

| Compound | Cell Line | Percentage Growth Inhibition (PGI) at 10 µM |

|---|---|---|

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 | 65.12% |

| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Gram-positive bacteria | MIC = 8 µg/mL |

These findings suggest that modifications on the chromene structure can enhance anticancer efficacy and selectivity towards specific cancer types .

Antibacterial Properties

The compound's derivatives have also been evaluated for antibacterial activity. A notable example includes the antibacterial effects observed against both Gram-negative and Gram-positive bacteria:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | E. coli | 8 µg/mL |

These results indicate that chromene derivatives could serve as potential leads for developing new antibacterial agents .

Synthesis Techniques

The synthesis of isopropyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate typically involves several steps including:

- Condensation Reactions : Utilizing appropriate catalysts and conditions to form the chromene structure.

- Esterification : Converting carboxylic acid derivatives into ester forms using isopropanol.

- Purification : Employing chromatography techniques to isolate pure compounds.

Case Study 1: Anticancer Evaluation

A study conducted on a series of chromene derivatives revealed significant anticancer activity against multiple cell lines such as NCI-H460 and SNB-75. The docking studies indicated that these compounds effectively bind to tubulin, suggesting a mechanism of action through microtubule disruption .

Case Study 2: Antibacterial Screening

In another investigation focused on antibacterial properties, various chromene derivatives were screened against common bacterial strains. The results demonstrated that certain modifications led to enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin .

Mechanism of Action

The mechanism of action of isopropyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The chromen-2-one core can bind to the active site of enzymes, inhibiting their activity. The chlorophenyl group enhances the binding affinity and specificity of the compound. Pathways involved include the inhibition of inflammatory mediators and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

- 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate

- (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-acetoxy-3-methoxyphenyl)acrylate

Uniqueness

Isopropyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate is unique due to its specific combination of the chromen-2-one core and the chlorophenyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and a valuable tool in scientific research.

Biological Activity

Isopropyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate, a compound featuring a chromene backbone with a chlorophenyl substituent, has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological potential, including its anticancer, anti-inflammatory, and acetylcholinesterase inhibitory properties.

Chemical Structure and Properties

The molecular structure of isopropyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate can be depicted as follows:

This compound combines the chromene moiety with an isopropyl acetate group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. The following table summarizes the results from various assays conducted on different cancer cell lines:

| Cell Line | IC50 (µM) | Comments |

|---|---|---|

| HL-60 | 1.61 ± 1.92 | Significant cytotoxicity observed . |

| BGC-823 | 1.98 ± 1.22 | Comparable to standard chemotherapeutics . |

| A-431 | < 2.0 | Effective against epidermoid carcinoma . |

The structure-activity relationship (SAR) analysis indicates that the presence of the chlorophenyl group enhances the compound's cytotoxic effects, likely due to increased hydrophobic interactions with cellular targets .

Anti-inflammatory Activity

In vivo studies have demonstrated that isopropyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate exhibits anti-inflammatory properties. The compound was tested in animal models for its ability to reduce inflammation markers. Key findings include:

- Reduction in Edema : A significant decrease in paw edema was observed in treated groups compared to controls.

- Cytokine Inhibition : The compound effectively inhibited pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a mechanism involving modulation of inflammatory pathways .

Acetylcholinesterase Inhibition

The potential use of this compound as an acetylcholinesterase (AChE) inhibitor has been explored due to its structural similarities with known AChE inhibitors. In vitro assays revealed:

Molecular docking studies indicated that isopropyl 2-((3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate binds effectively to the active site of AChE, forming stable interactions that could lead to therapeutic applications in Alzheimer’s disease management .

Case Studies and Research Findings

- Study on Antitumor Activity : A recent study evaluated the efficacy of isopropyl derivatives on various cancer cell lines, demonstrating significant growth inhibition, particularly against HL-60 cells, where an IC50 value of 1.61 µM was reported .

- Anti-inflammatory Efficacy : In a controlled experiment involving induced inflammation in rats, administration of the compound resulted in a marked reduction in inflammatory markers and improved clinical signs of inflammation .

- AChE Inhibition Studies : The compound's ability to inhibit AChE was assessed using both kinetic assays and molecular docking simulations, confirming its potential as a lead candidate for further development as a cognitive enhancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.